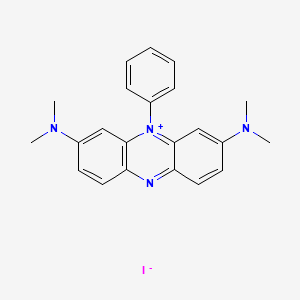
3,7-Bis(dimethylamino)-5-phenylphenazin-5-ium iodide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,7-Bis(dimethylamino)-5-phenylphenazin-5-ium iodide is a phenothiazine derivative known for its vibrant color and significant applications in various fields. This compound is structurally characterized by the presence of dimethylamino groups at positions 3 and 7, and a phenyl group at position 5 of the phenazin-5-ium core. It is commonly used in scientific research and industrial applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3,7-Bis(dimethylamino)-5-phenylphenazin-5-ium iodide typically involves the following steps:
Starting Material: Phenothiazine is used as the starting material.
Iodination: Phenothiazine is treated with diiodine to form phenothiazine-5-ylium tetraiodide.
Amination: The reaction medium obtained from the iodination step is treated with dimethylamine to introduce the dimethylamino groups at positions 3 and 7
Industrial Production Methods: The industrial production of this compound follows similar synthetic routes but is optimized for higher yields and purity. The process involves:
High Purity Reagents: Using high purity phenothiazine and diiodine.
Controlled Reaction Conditions: Maintaining optimal temperature and pressure conditions to ensure complete conversion and high yield.
Purification: The final product is purified using crystallization or chromatography techniques to achieve high purity
Chemical Reactions Analysis
Types of Reactions: 3,7-Bis(dimethylamino)-5-phenylphenazin-5-ium iodide undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form different oxidation states.
Reduction: It can be reduced to its leuco form.
Substitution: The dimethylamino groups can be substituted with other functional groups under specific conditions
Common Reagents and Conditions:
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, zinc dust.
Substitution Reagents: Alkyl halides, acyl chlorides
Major Products:
Oxidation Products: Various oxidized forms of the phenothiazine core.
Reduction Products: Leuco forms of the compound.
Substitution Products: Derivatives with different functional groups replacing the dimethylamino groups
Scientific Research Applications
3,7-Bis(dimethylamino)-5-phenylphenazin-5-ium iodide has a wide range of applications in scientific research:
Chemistry: Used as a dye and indicator in various chemical reactions.
Biology: Employed in staining techniques for microscopy.
Medicine: Investigated for its potential therapeutic effects in treating certain medical conditions.
Industry: Utilized in the production of dyes and pigments for textiles and other materials
Mechanism of Action
The mechanism of action of 3,7-Bis(dimethylamino)-5-phenylphenazin-5-ium iodide involves its interaction with molecular targets and pathways:
Molecular Targets: It interacts with cellular components such as proteins and nucleic acids.
Pathways: It can modulate oxidative stress pathways and influence cellular redox states
Comparison with Similar Compounds
Methylene Blue: A well-known dye with similar structural features but different applications.
3,7-Bis(dimethylamino)phenothiazin-5-ium chloride: Another phenothiazine derivative used in different contexts
Uniqueness: 3,7-Bis(dimethylamino)-5-phenylphenazin-5-ium iodide is unique due to its specific substitution pattern and the presence of a phenyl group at position 5, which imparts distinct chemical and physical properties compared to other phenothiazine derivatives .
Properties
CAS No. |
126685-01-6 |
|---|---|
Molecular Formula |
C22H23IN4 |
Molecular Weight |
470.3 g/mol |
IUPAC Name |
2-N,2-N,8-N,8-N-tetramethyl-10-phenylphenazin-10-ium-2,8-diamine;iodide |
InChI |
InChI=1S/C22H23N4.HI/c1-24(2)17-10-12-19-21(14-17)26(16-8-6-5-7-9-16)22-15-18(25(3)4)11-13-20(22)23-19;/h5-15H,1-4H3;1H/q+1;/p-1 |
InChI Key |
ATJFOPLNBXYDLF-UHFFFAOYSA-M |
Canonical SMILES |
CN(C)C1=CC2=C(C=C1)N=C3C=CC(=CC3=[N+]2C4=CC=CC=C4)N(C)C.[I-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



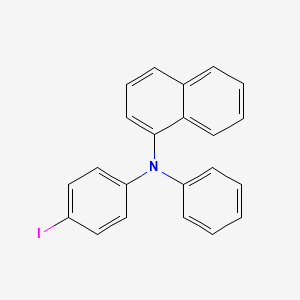
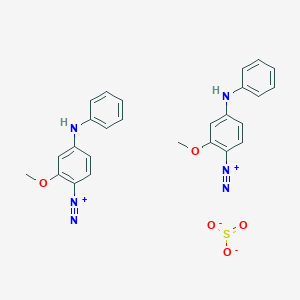
![2-[(1,3-Benzothiazol-2-yl)sulfanyl]ethyl thiocyanate](/img/structure/B14288147.png)
![4-Methoxy-5-[(oct-1-en-3-yl)oxy]cyclohexa-3,5-diene-1,2-dione](/img/structure/B14288153.png)
![N~3~-[(2,6-Dimethoxyphenyl)methyl]-N~1~,N~1~-dimethylpropane-1,3-diamine](/img/structure/B14288165.png)

![7-Bromo-1h-benzo[e]indole-1,2(3h)-dione](/img/structure/B14288179.png)
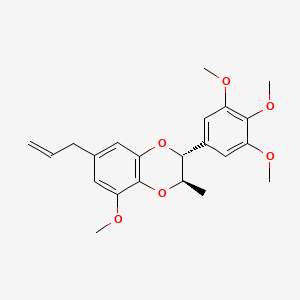
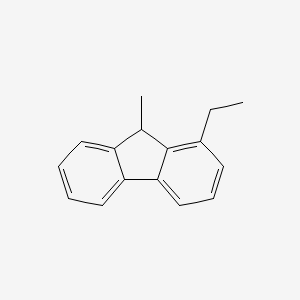
![Diethyl [(4-oxoazetidin-2-yl)methyl]phosphonate](/img/structure/B14288193.png)
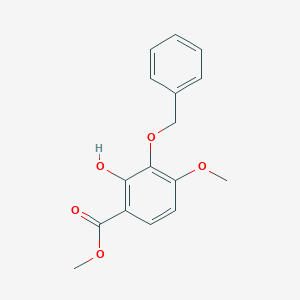
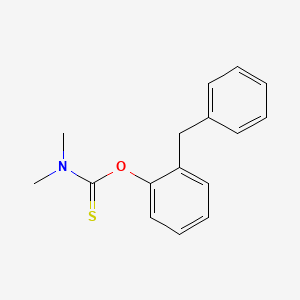
![3-Hydroxy-1-[2-(pyridin-3-YL)pyrrolidin-1-YL]dodecan-1-one](/img/structure/B14288213.png)
